![molecular formula C13H24N2O3 B14299079 2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate CAS No. 117318-88-4](/img/structure/B14299079.png)
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H24N2O3 It is a methacrylate derivative, which means it contains a methacrylate group, a common feature in many polymerizable compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of 2-aminoethyl methacrylate with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 2-aminoethyl methacrylate and hexyl isocyanate.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other substituents.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 2-aminoethyl methacrylate and hexanoic acid.
Substitution: Derivatives with different substituents on the amide nitrogen.
Aplicaciones Científicas De Investigación
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate has several scientific research applications:
Materials Science: Used in the synthesis of polymers with specific properties for coatings, adhesives, and biomedical devices.
Biology: Studied for its interactions with biological molecules and potential use in bioengineering.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate depends on its application. In polymerization, the methacrylate group undergoes free radical polymerization, forming long polymer chains. In biological systems, the compound may interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(N-tert-Butoxycarbonylamino)ethyl methacrylate: Similar structure but with a tert-butoxycarbonyl protecting group.
2-(Methacryloyloxy)ethyl isocyanate: Contains an isocyanate group instead of an amide group.
Hydroxyethyl methacrylate (HEMA): A simpler methacrylate derivative commonly used in hydrogel formation.
Uniqueness
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific combination of a methacrylate group and a hexylcarbamoyl amide group. This combination imparts distinct properties, such as enhanced hydrophobicity and potential for specific interactions with biological molecules, making it suitable for specialized applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
117318-88-4 |
|---|---|
Fórmula molecular |
C13H24N2O3 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-(hexylcarbamoylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24N2O3/c1-4-5-6-7-8-14-13(17)15-9-10-18-12(16)11(2)3/h2,4-10H2,1,3H3,(H2,14,15,17) |
Clave InChI |
LHCBDXUUZALYCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)NCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


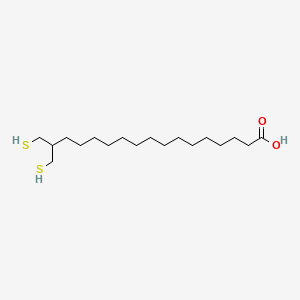
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
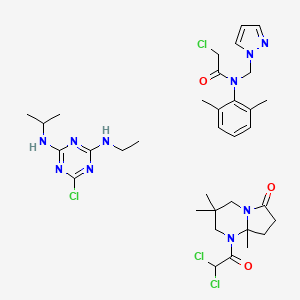
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
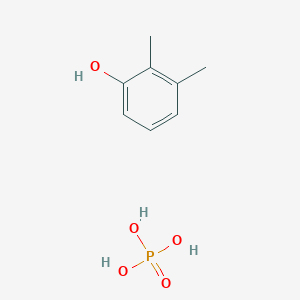

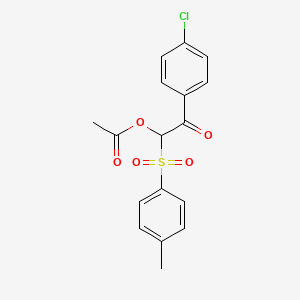
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)


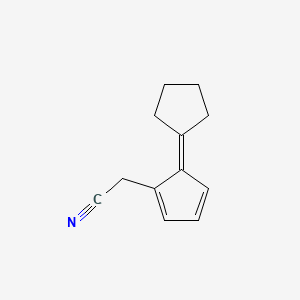
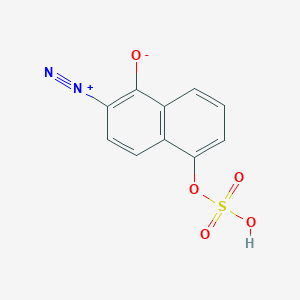
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
